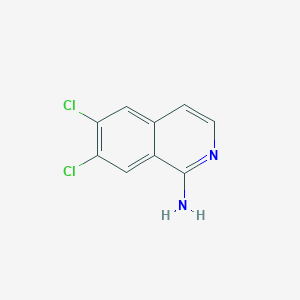

6,7-Dichloroisoquinolin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

6,7-dichloroisoquinolin-1-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H,(H2,12,13) |

InChI Key |

LXRKXJMZWGBMOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=CC(=C(C=C21)Cl)Cl)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 6,7 Dichloroisoquinolin 1 Amine Derivatives

Fundamental Principles of SAR in Isoquinoline (B145761) Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govrsc.org Isoquinoline alkaloids and their synthetic derivatives exhibit a vast array of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. arabjchem.orgrsc.orgnih.gov The fundamental principles of SAR for this class of compounds revolve around several key aspects:

The Aromatic System : The fused benzene (B151609) and pyridine (B92270) rings provide a rigid framework that can be appropriately substituted to orient functional groups for optimal target interaction. The electron distribution within the rings influences the molecule's reactivity and binding capabilities. uomustansiriyah.edu.iq

Nitrogen Atom : The nitrogen atom in the isoquinoline ring acts as a hydrogen bond acceptor and can be protonated to form salts, influencing the compound's basicity, solubility, and interaction with acidic residues in target proteins. uomustansiriyah.edu.iqquimicaorganica.org

Substitution Patterns : The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on both the benzene and pyridine rings. Electrophilic substitution typically occurs on the benzene ring at positions C-5 and C-8, while nucleophilic substitution is favored at C-1 on the pyridine ring. uomustansiriyah.edu.iqquimicaorganica.orgarsdcollege.ac.in

Stereochemistry : The introduction of chiral centers, often through the reduction of the pyridine ring to form tetrahydroisoquinolines, can lead to stereospecific interactions with biological targets, significantly impacting potency and selectivity. arabjchem.org

Understanding these principles allows medicinal chemists to systematically modify the isoquinoline core to develop compounds with desired therapeutic profiles. researchgate.net

Correlating Structural Modifications of the Isoquinoline Scaffold with Biological Activity

Structural modifications of the isoquinoline scaffold are a cornerstone of drug discovery, enabling the transformation of natural alkaloids or synthetic hits into potent and selective drug candidates. arabjchem.orgresearchgate.net The biological activity of these compounds can be finely tuned by altering the substitution patterns on the heterocyclic system.

Impact of Substitutions at the Isoquinoline Ring System (e.g., C-6 and C-7 Positions)

Substituents on the benzene portion of the isoquinoline ring, particularly at the C-6 and C-7 positions, play a critical role in modulating biological activity. Research has shown that modifications at these sites can significantly influence a compound's potency and selectivity.

For instance, in a study focused on developing Rho-kinase (ROCK) inhibitors based on the isoquinolin-1-amine scaffold, fragment-based screening led to the exploration of substitutions at the C-6 position. nih.govresearchgate.net The introduction of various groups at this position aimed to grow the fragment into a more potent inhibitor by exploring the surrounding binding pocket.

An analysis of the relationship between structure and bioactivity in a series of isoquinoline derivatives revealed that substituents at the C-7 position could greatly affect their enzymatic inhibitory activity and cytotoxicity. researchgate.net This highlights the sensitivity of biological targets to the electronic and steric properties of groups at this location.

The table below illustrates the effect of C-6 substitution on ROCK-1 inhibition, as derived from SAR studies on isoquinolin-1-amine derivatives.

| Compound | C-6 Substituent | ROCK-1 IC50 (nM) |

| 23A | 3-pyridyl | 130 |

| 23B | 4-pyridyl | 210 |

| 23C | 2-pyridyl | 1400 |

| 23D | Phenyl | 110 |

| 23E | 3-aminophenyl | 22 |

| 23F | 4-aminophenyl | 100 |

Data sourced from studies on 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors. nih.gov

This data demonstrates that small changes at the C-6 position lead to significant variations in potency. An aminophenyl group at C-6 (Compound 23E) resulted in the most potent compound in this series, suggesting a key interaction, likely a hydrogen bond, in the target's binding site.

Role of the Amine Functionality at C-1 in Ligand-Target Recognition

The amine group at the C-1 position of the isoquinoline ring is a crucial feature for ligand-target recognition in many derivatives. Nucleophilic substitution reactions readily occur at the C-1 position, making 1-aminoisoquinoline (B73089) a common and synthetically accessible scaffold. uomustansiriyah.edu.iqarsdcollege.ac.inquora.com

The C-1 amino group can act as a key hydrogen bond donor, anchoring the ligand within the active site of a protein. Its basicity allows it to form ionic interactions with acidic residues like aspartate or glutamate. In the context of kinase inhibitors, this functionality often interacts with the hinge region of the ATP-binding site, a common strategy for achieving potent inhibition. The optimization of ROCK inhibitors derived from an isoquinolin-1-amine fragment highlighted the importance of this group in establishing affinity. researchgate.net However, in some optimization efforts, removing the basic aminoisoquinoline center was found to improve pharmacokinetic profiles while maintaining potency through other interactions. researchgate.net

Influence of Peripheral Modifications on Target Selectivity and Potency

Peripheral modifications, which involve altering substituents attached to the main isoquinoline scaffold, are essential for fine-tuning target selectivity and potency. rsc.org Once a core scaffold demonstrates activity, modifying its peripheral groups allows for the exploration of additional binding pockets and can differentiate between closely related targets.

For example, in the development of isoquinoline-based CRTH2 antagonists, optimization was focused on the substituents of a benzamide (B126) moiety attached to the isoquinoline core. nih.gov These peripheral changes led to the identification of a potent and selective antagonist. nih.gov Similarly, the development of HER2-selective kinase inhibitors involved tethering a quinazoline (B50416) moiety to an isoquinoline scaffold. Bioisosteric replacement and modification of peripheral groups on the quinazoline led to a significant enhancement in selectivity for HER2 over the closely related EGFR. rsc.org

The SAR data for 6-substituted isoquinolin-1-amine ROCK inhibitors also illustrates this principle, where changing the peripheral aryl group at C-6 dramatically alters potency. nih.gov

Lead Optimization Strategies Applied to 6,7-Dichloroisoquinolin-1-amine Analogs

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising hit compound. For analogs of this compound, this process involves systematic chemical modifications to improve efficacy, selectivity, and drug-like properties. Strategies often focus on modifying the substituents on the isoquinoline ring and the C-1 amine functionality. rsc.orgacs.org

Optimization efforts may include:

Modifying the C-6 and C-7 substituents : While the dichloro substitution provides a specific electronic and steric profile, replacing one or both chlorine atoms with other groups (e.g., methoxy, methyl, fluoro) can modulate activity and selectivity.

Altering the C-1 amine : The primary amine can be acylated, alkylated, or incorporated into a larger heterocyclic structure to probe for additional interactions with the target protein.

Introducing new substituents : Adding functional groups at other available positions on the isoquinoline ring (e.g., C-4, C-5, C-8) can further refine the compound's pharmacological profile.

These strategies are guided by computational modeling and iterative synthesis and testing to build a comprehensive SAR profile. acs.org

Fragment-Based Approaches in the Optimization of this compound Leads

Fragment-based drug discovery (FBDD) is a powerful lead optimization strategy that begins with identifying small, low-molecular-weight compounds (fragments) that bind to the target, often with low affinity. nih.govlifechemicals.comresearchgate.net These fragments are then grown or linked together to produce a high-affinity lead compound. lifechemicals.com

This approach is particularly relevant for isoquinolin-1-amine derivatives. A notable example is the discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. nih.govresearchgate.net The process began with an NMR screen that identified a small fragment as a ROCK-I inhibitor. This initial hit was then optimized by "fragment growth," where different substituents were added to the C-6 position of the isoquinolin-1-amine scaffold. nih.govresearchgate.net

This strategy allows for efficient exploration of the chemical space around the core scaffold. For a lead like this compound, a fragment-based approach would involve:

Deconstruction : Breaking the lead compound down into its core fragments (e.g., the dichloroisoquinoline core and the 1-amino group).

Fragment Screening : Testing these and similar fragments to confirm their binding and identify key interactions.

Fragment Growing : Systematically adding chemical moieties back onto the core fragment to enhance potency and explore the topology of the target's binding site. lifechemicals.com This was the method used to explore the C-6 position in the ROCK inhibitor study, leading to a significant improvement in potency. nih.gov

This methodical approach ensures that increases in molecular weight contribute efficiently to binding affinity, a key principle of FBDD. researchgate.net

Lack of Publicly Available Research Data on this compound Derivatives

Extensive searches for publicly available scientific literature and research data concerning the structure-activity relationship (SAR), molecular simplification, and scaffold hopping of this compound derivatives have not yielded specific findings. The current body of accessible research does not appear to contain detailed investigations or published data sets that would allow for a comprehensive analysis as outlined in the requested article structure.

While the principles of rational drug design, including molecular simplification and scaffold hopping, are common strategies in medicinal chemistry for lead optimization, their specific application to this compound and its analogs is not documented in the available resources. Consequently, the creation of a detailed article with data tables on the SAR of this particular compound family is not feasible at this time.

Further research or access to proprietary databases may be required to obtain the necessary information for a thorough discussion on this topic.

Computational Chemistry and Structural Modeling in the Study of 6,7 Dichloroisoquinolin 1 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For 6,7-Dichloroisoquinolin-1-amine, this would involve docking the compound into the ATP-binding sites of its known targets, CK1ε and TBK1. An analysis would typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds. The resulting docking scores and binding energy values provide a quantitative estimate of binding affinity. However, no published studies were found that report these specific interactions or scores for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a class of inhibitors including this compound would correlate its physicochemical properties (descriptors) with its inhibitory potency (e.g., IC50 value). This allows for the prediction of activity for new, unsynthesized compounds. While QSAR models for TBK1 and CK1ε inhibitors exist, the specific contribution of the descriptors for this compound within such a model is not documented in the available literature.

Pharmacophore Modeling for Ligand Design and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. For this compound, a pharmacophore model could be generated based on its structure and known targets. This model, highlighting features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, would be invaluable for virtually screening large compound databases to find novel molecules with a similar interaction profile. No specific pharmacophore models derived from or validated with this compound were identified.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. An MD simulation of this compound bound to CK1ε or TBK1 would reveal the stability of the binding pose predicted by docking. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein would be calculated to assess conformational stability. Such simulations can also elucidate the role of water molecules in the binding site and provide a more accurate estimation of binding free energy. Unfortunately, no MD simulation studies featuring this compound have been published.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 6,7-Dichloroisoquinolin-1-amine

The amino group at the C-1 position is particularly significant. The synthesis of 1-aminoisoquinolines can be challenging, and various methods have been developed to introduce this functionality. nih.gov For instance, the amination of 1,3-dichloroisoquinoline (B189448) has been explored, though it can require harsh conditions or palladium catalysis for the introduction of a second amino group. nih.gov This suggests that the synthesis of this compound likely involves multi-step processes, possibly starting from a corresponding dichlorinated isocoumarin (B1212949) or through the cyclization of a suitably substituted phenethylamine (B48288) derivative, followed by amination. The reactivity of the chloro and amino groups on the isoquinoline (B145761) core provides a platform for further chemical modifications, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The potential for this compound to act as an intermediate in the synthesis of more complex heterocyclic systems is also a key finding. The amino and chloro functionalities can participate in various coupling and cyclization reactions, making it a valuable building block for drug discovery and materials science.

Prospects for Advanced Academic Exploration of Isoquinoline Scaffolds

The future of academic research on isoquinoline scaffolds is bright, with several promising avenues for exploration. A primary focus will likely be the development of more efficient, sustainable, and diversity-oriented synthetic methodologies. nih.govnumberanalytics.com This includes the use of transition-metal catalysis, organocatalysis, and flow chemistry to access novel isoquinoline derivatives with high precision and reduced environmental impact. numberanalytics.comresearchgate.net The development of C-H activation techniques for the direct functionalization of the isoquinoline core is a particularly active area of research that will continue to expand the accessible chemical space. researchgate.net

Furthermore, the exploration of isoquinoline-based compounds for new therapeutic applications remains a significant prospect. numberanalytics.com While their role in cancer and infectious diseases is well-established, emerging areas such as neurodegenerative diseases and metabolic disorders present new opportunities. numberanalytics.com The design of isoquinoline derivatives as specific enzyme inhibitors, receptor agonists or antagonists, and protein-protein interaction modulators will be a key focus. nih.gov The unique photophysical properties of some isoquinoline derivatives also suggest their potential application in diagnostics, bio-imaging, and as functional materials in organic electronics. numberanalytics.comnumberanalytics.com

The table below outlines potential research directions for isoquinoline scaffolds:

| Research Area | Focus | Potential Impact |

| Synthetic Methodology | Development of green and efficient synthetic routes (e.g., C-H activation, flow chemistry, biocatalysis). | Increased accessibility of diverse isoquinoline derivatives for screening. |

| Medicinal Chemistry | Design and synthesis of isoquinolines for novel therapeutic targets (e.g., neurodegenerative diseases, rare diseases). | Expansion of the therapeutic potential of the isoquinoline scaffold. |

| Materials Science | Exploration of isoquinoline-based materials for applications in organic electronics (e.g., OLEDs) and sensors. | Development of new functional materials with tailored properties. |

| Chemical Biology | Development of isoquinoline-based chemical probes to study biological processes. | Enhanced understanding of cellular pathways and disease mechanisms. |

Methodological Advancements in Isoquinoline Chemistry and Translational Research Pipelines

Recent years have witnessed significant methodological advancements in isoquinoline chemistry that are poised to accelerate the translation of basic research findings into clinical applications. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are being supplemented and, in some cases, replaced by more versatile and powerful techniques. researchgate.netnumberanalytics.com Transition metal-catalyzed cross-coupling and annulation reactions have become indispensable tools for the construction of the isoquinoline core and its subsequent functionalization. researchgate.netnumberanalytics.com Microwave-assisted synthesis has also emerged as a valuable technique for accelerating reaction times and improving yields. numberanalytics.comnumberanalytics.com

The development of robust translational research pipelines is crucial for harnessing the therapeutic potential of isoquinoline compounds. This involves a multidisciplinary approach that integrates computational chemistry for in silico screening and lead optimization, high-throughput screening for the rapid identification of bioactive compounds, and advanced analytical techniques for comprehensive characterization. A deeper understanding of the structure-activity relationships, pharmacokinetic properties, and toxicological profiles of isoquinoline derivatives is essential for their successful clinical development. nih.gov

Future progress in this area will likely involve the greater integration of artificial intelligence and machine learning in drug design and development. These technologies can help to predict the biological activity and physicochemical properties of novel isoquinoline compounds, thereby streamlining the drug discovery process. Furthermore, the establishment of collaborative networks between academic researchers, pharmaceutical companies, and regulatory agencies will be critical for the successful translation of promising isoquinoline-based drug candidates from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6,7-Dichloroisoquinolin-1-amine in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as chlorination of precursor isoquinoline derivatives followed by amination. For example, a Friedel-Crafts acylation may introduce substituents, followed by halogenation using reagents like POCl₃. Optimization parameters (temperature, solvent polarity, and catalyst choice) must be systematically tested to improve yield. Retrosynthetic analysis tools, leveraging databases like Reaxys or Pistachio, can propose feasible routes by identifying key bond disconnections . Post-synthesis, intermediates should be purified via column chromatography and verified using TLC.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., δ 7.5–8.5 ppm for dichloro-substituted rings) and carbon backbone.

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% recommended).

- X-ray Crystallography : Resolve stereochemical ambiguities for crystalline derivatives.

- Elemental Analysis : Validate empirical formulas (C: ±0.4%, H: ±0.5%, N: ±0.3%).

Tabulate data systematically, comparing observed values with literature benchmarks .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., chlorination).

- Waste Management : Segregate halogenated waste in labeled containers for professional disposal.

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during amination?

- Methodological Answer : Side reactions (e.g., over-amination or ring-opening) can be minimized by:

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic side products.

- Catalyst Screening : Test palladium or copper catalysts for regioselectivity.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.

Design a factorial experiment (e.g., 2³ design) to evaluate variables (catalyst load, solvent, time) and identify optimal conditions via ANOVA .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing derivatives?

- Methodological Answer : Contradictory data (e.g., unexpected NMR splitting) require:

- Validation : Re-run experiments under controlled conditions (e.g., deuterated solvent purity).

- Comparative Analysis : Cross-reference with computational predictions (DFT for NMR chemical shifts).

- Peer Consultation : Collaborate with specialists to interpret ambiguous signals (e.g., NOESY for spatial proximity).

Document anomalies in supplementary materials and propose mechanistic rationales (e.g., tautomerism) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Fukui indices.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Docking Studies : Predict binding affinities for pharmacological applications.

Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What statistical methods are appropriate for analyzing bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀.

- Multivariate Regression : Corrogate substituent effects (Hammett σ) with bioactivity.

- Cluster Analysis : Group compounds by similarity in high-throughput screening results.

Use software like GraphPad Prism or R packages for reproducibility, and report p-values with confidence intervals .

Data Presentation & Critical Analysis

Q. How should researchers present conflicting results in publications?

- Methodological Answer :

- Transparency : Clearly label contradictory findings (e.g., "Results from Trial 1 vs. Trial 2").

- Hypothesis Testing : Propose competing mechanisms (e.g., radical vs. ionic pathways) and design follow-up experiments.

- Supplementary Tables : Include raw data (e.g., failed reactions) to contextualize limitations.

Adhere to journal guidelines (e.g., RSC or ACS) for ethical reporting .

Q. What criteria distinguish high-quality research on halogenated isoquinolines?

- Methodological Answer : Prioritize studies that:

- Address Knowledge Gaps : Identify understudied applications (e.g., photophysical properties).

- Rigor : Use triplicate measurements and report standard deviations.

- Innovation : Develop eco-friendly syntheses (e.g., microwave-assisted or catalytic methods).

Cite foundational papers and align with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.